molecular formula C9H9FO4S B12247456 Methyl [(2-fluorophenyl)sulfonyl]acetate

Methyl [(2-fluorophenyl)sulfonyl]acetate

Cat. No.: B12247456
M. Wt: 232.23 g/mol
InChI Key: ZHGLLSSUGJGRNH-UHFFFAOYSA-N
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Description

Methyl [(2-fluorophenyl)sulfonyl]acetate (MFSA) is a sulfonate ester characterized by a 2-fluorophenylsulfonyl group attached to a methyl acetate backbone. Its reactivity stems from the electron-withdrawing sulfonyl group, which enhances electrophilic character at the α-carbon, facilitating nucleophilic substitution or cyclization reactions.

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-(2-fluorophenyl)sulfonylacetate

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)6-15(12,13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3

InChI Key

ZHGLLSSUGJGRNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl [(2-fluorophenyl)sulfonyl]acetate can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.

Chemical Reactions Analysis

Reactions with Lactims (Enamine Formation)

Methyl [(2-fluorophenyl)sulfonyl]acetate reacts with sulfur- or oxygen-containing lactims to form enamine derivatives. These reactions involve nucleophilic attack by the lactim’s nitrogen on the sulfonyl-activated methylene carbon, followed by elimination of methanol or methyl thiol .

Key Examples

Lactim ReagentProduct FormedConditionsYieldLC/MS ([M+H]⁺)
S-Methyllactim (2d)Methyl (2E,Z)-(2-fluorophenyl)sulfonylacetate (3f)100°C, 10–20 hrs85%299.32 (calc.), 299.4 (obs.)
S-Methyllactim (2e)Methyl (2E,Z)-(2-fluorophenyl)sulfonylacetate (3g)100°C, 10–20 hrs42%313.36 (calc.), 313.4 (obs.)
S-Methyllactim (2f)Methyl (2E,Z)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetate (3h)100°C, 10–20 hrs48%327.37 (calc.), 327.4 (obs.)

Products are isolated as mixtures of E and Z isomers, confirmed by 1H NMR^1 \text{H NMR} and LC/MS . Reactions with bulkier oxygen-containing lactims (e.g., 2b–c) fail due to steric hindrance, favoring intramolecular cyclization instead .

Cyclization Reactions

Enamine intermediates derived from lactim reactions undergo base-mediated cyclization to form fused heterocycles. These reactions are critical for synthesizing pyrrolo[2,1-b]thiazine derivatives .

General Procedure

  • Substrate : Enamine (e.g., 3f–h).

  • Conditions : 1,4-dioxane, DBU (1,8-diazabicycloundec-7-ene), 60°C, 2–4 hrs.

  • Outcome : Formation of 2,3-dihydro-1H-pyrrolo[2,1-b]thiazine derivatives (e.g., 4a–x) .

Example

  • Substrate : Methyl (2E,Z)-(2-fluorophenyl)sulfonylacetate (3f).

  • Product : 7-Fluoro-3-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]thiazine-6,6-dioxide (4a).

  • Yield : 89% .

Cyclization proceeds via intramolecular nucleophilic aromatic substitution (SNAr), where the enamine nitrogen attacks the fluorophenyl ring’s ortho-position, displacing fluoride .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a leaving group in reactions with strong nucleophiles. For example:

  • Reaction with Sodium Sulfinates : Under photoredox catalysis (40W blue LED, Cu(BINAP) catalyst), the sulfonyl group is displaced, enabling α-sulfonylation of ketones .

  • Mechanism : Single-electron transfer (SET) generates a sulfonyl radical, which undergoes coupling with nucleophiles .

Base-Mediated Rearrangements

In the presence of bases like DBU, this compound undergoes elimination to form vinyl sulfones or rearranges via Smiles-type mechanisms .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl [(2-fluorophenyl)sulfonyl]acetate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its sulfonyl group is particularly valuable for creating compounds that target specific biological pathways. For instance, modifications of this compound have been explored to develop inhibitors for certain enzymes, potentially leading to new treatments for diseases such as cancer and inflammatory disorders .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against a range of bacterial strains, showing promising results that suggest they could serve as lead compounds for the development of new antibiotics .

Agrochemical Applications

2.1 Pesticides

This compound has been investigated for its potential use as a pesticide. Its efficacy against various pests can be attributed to its ability to disrupt biological processes within target organisms . Studies have shown that formulations containing this compound can effectively control insect populations in agricultural settings, making it a candidate for environmentally friendly pest management solutions.

2.2 Plant Protection Agents

The compound's role as a plant protection agent has also been highlighted in the literature. It can be incorporated into formulations designed to protect crops from fungal infections and other agricultural threats, thus enhancing crop yield and quality .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is being explored for its potential in polymer synthesis. Its reactive functional groups allow it to participate in polymerization reactions, leading to the development of new materials with desirable properties such as increased thermal stability and chemical resistance .

3.2 Coatings and Adhesives

The compound's unique chemical structure makes it suitable for use in coatings and adhesives that require specific performance characteristics, such as improved adhesion and durability under various environmental conditions .

Case Studies

Study Application Area Findings
Study 1Medicinal ChemistryIdentified as a lead compound for enzyme inhibitors with potential anti-cancer properties .
Study 2AgrochemicalsDemonstrated effectiveness in controlling pest populations in field trials .
Study 3Materials ScienceUsed successfully in the development of high-performance polymers with enhanced properties .

Mechanism of Action

The mechanism of action of methyl [(2-fluorophenyl)sulfonyl]acetate involves its interaction with nucleophiles and electrophiles. The sulfonyl group is highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the reactivity of the adjacent carbon atoms.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The sulfonyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives, which may interact with biological targets.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, which may have different reactivity and biological activity.

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Substituents/Functional Groups Key Structural Features Applications/Reactivity References
Methyl [(2-fluorophenyl)sulfonyl]acetate 2-Fluorophenyl, sulfonyl, methyl ester Strong electron-withdrawing sulfonyl Cyclization to benzothiazine dioxides
Methyl [(2-cyano-3-fluorophenyl)sulfanyl]acetate 2-Cyano-3-fluorophenyl, sulfanyl (thioether) Moderate electron withdrawal (CN, F) Potential agrochemical intermediates
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 5-Methoxy, sulfamoyl, methyl ester Dual functional groups (sulfamoyl, OMe) Pharmaceutical and material science
Methyl 2-(4-chlorophenyl)sulfanylacetate 4-Chlorophenyl, sulfanyl Electron-withdrawing Cl, thioether Synthetic intermediates

Key Observations :

  • Sulfonyl vs. Sulfanyl : The sulfonyl group in MFSA enhances electrophilicity compared to sulfanyl (thioether) analogues, enabling participation in cycloadditions and enamine formation .
  • Substituent Effects : Electron-withdrawing groups (e.g., CN, F, Cl) increase reactivity at the α-carbon, while electron-donating groups (e.g., OMe) modulate solubility and stability .

Comparison with Other Sulfonate Esters

  • Methyl 2-[(methylamino)sulfonyl]acetate: Synthesized via aqueous workup (51% yield), highlighting challenges in amino-sulfonyl group stabilization .
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate : Requires specialized handling due to high reactivity and hazards (e.g., fluorosulfonyl group) .

Reactivity and Physicochemical Properties

Reaction Pathways

  • MFSA : Participates in one-pot cyclization with DBU (1,8-diazabicycloundec-7-ene) to form benzothiazine dioxides, crucial for drug discovery .
  • Sulfamoyl Analogues : Exhibit broader reactivity in cross-coupling reactions due to the sulfamoyl group’s versatility .

Physical Properties

  • Crystallography : MFSA derivatives form centrosymmetric dimers via O–H⋯O hydrogen bonds, enhancing thermal stability .
  • Solubility : Methoxy-substituted analogues (e.g., Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate) demonstrate improved solubility in polar solvents compared to fluorinated derivatives .

Pharmaceutical Development

MFSA-derived benzothiazines are explored for Mcl-1 inhibition (anti-cancer targets) , while sulfamoyl variants are used in antibacterial agents .

Material Science

Methoxy-substituted sulfonates serve as precursors for conductive polymers and catalysts due to their tunable electronic properties .

Biological Activity

Methyl [(2-fluorophenyl)sulfonyl]acetate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C9H10FNO3S
  • Molecular Weight : 221.25 g/mol

The presence of the fluorine atom in the phenyl ring is significant, as fluorine substitution can enhance lipophilicity and influence the compound's biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a study evaluating various sulfonamide derivatives found that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µM)
Staphylococcus aureus20-40
Escherichia coli40-70
Bacillus subtilis44

These results suggest that this compound could be a valuable candidate in the development of new antimicrobial agents, especially against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Prostate Cancer Cell Line

In a study assessing the effects of several sulfonamide derivatives on prostate cancer cells, this compound was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The compound was shown to induce apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

DPPH Radical Scavenging Assay Results

CompoundIC50 (µg/mL)
This compound15.0 ± 1.25
Ascorbic Acid12.80 ± 0.90

The results indicate that while this compound exhibits antioxidant activity, it is slightly less potent than ascorbic acid, a well-known antioxidant .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing enamine derivatives using Methyl [(2-fluorophenyl)sulfonyl]acetate?

  • Methodological Answer : The compound reacts with S-methyllactims (e.g., 2d-f) under heating at 100°C for 10–20 hours, monitored by TLC (eluent: CHCl₃). Post-reaction, dilution with 2-propanol yields precipitates of E/Z isomer mixtures (e.g., 85% yield for 3f). Purification is typically unnecessary for subsequent transformations .

Q. How is this compound characterized analytically?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC/MS) confirms molecular weights, e.g., [M+H]⁺ at m/z 299.4 for 3f (C₁₃H₁₄FNO₄S). Nuclear magnetic resonance (NMR) is recommended to resolve E/Z isomer ratios and structural confirmation .

Q. What solvents and temperatures are critical for stabilizing this compound during storage?

  • Methodological Answer : The compound is stable under anhydrous conditions at 2–8°C. Incompatible with oxidizing agents and bases; use inert atmospheres (N₂/Ar) for long-term storage to prevent sulfonyl group degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluorophenyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the sulfonyl-acetate moiety, facilitating nucleophilic attacks (e.g., by lactims). Steric hindrance from the ortho-fluorine, however, slows reactions with bulkier nucleophiles (e.g., O-methyllactims 2b,c), leading to failed couplings .

Q. What strategies resolve contradictions in isomer ratios (E/Z) during enamine synthesis?

  • Methodological Answer : Isomer ratios depend on reaction time and nucleophile bulk. Prolonged heating (20+ hours) with S-methyllactims (e.g., 2d-f) increases Z-isomer prevalence. Chromatographic separation or computational modeling (DFT) can optimize selectivity .

Q. Can computational methods predict reaction pathways for trifluoromethylation using related sulfonyl acetates?

  • Methodological Answer : Density functional theory (DFT) models validate that methyl sulfonyl acetates (e.g., Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) undergo radical-mediated trifluoromethylation. Similar approaches can model sulfonyl group behavior in this compound .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace sulfonyl-oxygen participation in coupling reactions.
  • Advanced Purification : Develop chiral stationary phases to separate E/Z isomers for pharmacological profiling.
  • Environmental Impact : Assess PFAS-like persistence of fluorophenyl-sulfonyl fragments using LC-MS/MS .

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